N-(4-Bromo-2-chlorophenyl)acetamide
Overview
Description
“N-(4-Bromo-2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrClNO . It is also known as “4’-Bromo-2’-chloroacetanilide” and is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromo-2-chlorophenyl)acetamide” can be represented by the SMILES string CC(=O)NC1=CC=C(Br)C=C1Cl
. This indicates that the molecule consists of an acetamide group (CC(=O)N) attached to a phenyl ring with bromine and chlorine substitutions at the 4th and 2nd positions respectively .
Physical And Chemical Properties Analysis
“N-(4-Bromo-2-chlorophenyl)acetamide” appears as white to cream crystals or powder . It has a melting point of 150.0-157.0°C . It is soluble in hot methanol .
Scientific Research Applications
1. Pharmaceutical Intermediate
- Application : “N-(4-Bromo-2-chlorophenyl)acetamide” is used as an intermediate in the pharmaceutical industry .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being synthesized. Unfortunately, the exact details are not provided in the source .
- Results/Outcomes : The outcomes would also depend on the specific pharmaceutical product being synthesized. The compound is likely used in the synthesis of a variety of pharmaceutical products due to its reactivity .
2. Antimicrobial and Antiproliferative Agent
- Application : Derivatives of “N-(4-Bromo-2-chlorophenyl)acetamide” have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
- Method of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method. They were also evaluated for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
- Results/Outcomes : The results revealed that some of the synthesized compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .
3. Solvent Solubility Testing
- Application : “N-(4-Bromo-2-chlorophenyl)acetamide” can be used in solvent solubility testing .
- Method of Application : The compound is dissolved in various solvents to determine its solubility. For example, it has been found to be soluble in hot methanol .
- Results/Outcomes : The solubility data can be used to inform decisions about which solvents to use in reactions involving this compound .
4. Synthesis of Indole Derivatives
- Application : “N-(4-Bromo-2-chlorophenyl)acetamide” could potentially be used in the synthesis of indole derivatives .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular indole derivative being synthesized .
- Results/Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
5. Chemical Identifier
- Application : “N-(4-Bromo-2-chlorophenyl)acetamide” is used as a chemical identifier in various chemical databases .
- Method of Application : The compound’s unique structure and properties, such as its molecular formula (C8H7BrClNO), are used to identify it in chemical databases .
- Results/Outcomes : This allows researchers and scientists to easily find and access information about the compound .
6. Solubility Testing
- Application : “N-(4-Bromo-2-chlorophenyl)acetamide” can be used in solubility testing .
- Method of Application : The compound is dissolved in various solvents to determine its solubility. For example, it has been found to be soluble in hot methanol .
- Results/Outcomes : The solubility data can be used to inform decisions about which solvents to use in reactions involving this compound .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWNEIUIPGZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346174 | |
Record name | 4'-Bromo-2'-chloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-chlorophenyl)acetamide | |
CAS RN |
3460-23-9 | |
Record name | N-(4-Bromo-2-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Bromo-2'-chloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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